molecular formula C42H52N4O4 B13143643 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione CAS No. 88623-53-4

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione

Cat. No.: B13143643
CAS No.: 88623-53-4
M. Wt: 676.9 g/mol
InChI Key: IQGVHYHWMBMCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C42H52N4O4. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes multiple amino groups and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process includes:

    Nitration: Introduction of nitro groups into the anthracene structure.

    Reduction: Conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Introduction of octylphenoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
  • 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of octylphenoxy groups enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88623-53-4

Molecular Formula

C42H52N4O4

Molecular Weight

676.9 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-octylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C42H52N4O4/c1-3-5-7-9-11-13-17-27-19-15-21-29(23-27)49-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)50-30-22-16-20-28(24-30)18-14-12-10-8-6-4-2/h15-16,19-26H,3-14,17-18,43-46H2,1-2H3

InChI Key

IQGVHYHWMBMCGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCCC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.